molecular formula C6H4N2OS B12820233 Imidazo[5,1-b]thiazole-2-carbaldehyde CAS No. 268552-79-0

Imidazo[5,1-b]thiazole-2-carbaldehyde

Cat. No.: B12820233
CAS No.: 268552-79-0
M. Wt: 152.18 g/mol
InChI Key: DDSDMSXABUHNKG-UHFFFAOYSA-N
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Description

Imidazo[5,1-b]thiazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[5,1-b]thiazole core. The aldehyde group can then be introduced through formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-b]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[5,1-b]thiazole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[5,1-b]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

    Imidazo[2,1-b]thiazole: Another heterocyclic compound with similar structural features but different biological activities.

    Benzo[d]imidazo[2,1-b]thiazole: A fused heterocycle with additional benzene ring, often studied for its enhanced biological properties.

Uniqueness: Imidazo[5,1-b]thiazole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization .

Properties

CAS No.

268552-79-0

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-2-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-3-5-2-8-4-7-1-6(8)10-5/h1-4H

InChI Key

DDSDMSXABUHNKG-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=C(S2)C=O)C=N1

Origin of Product

United States

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